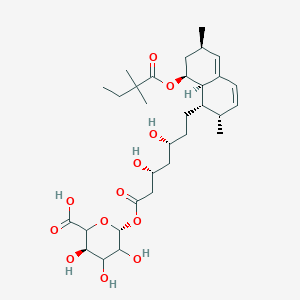

![molecular formula C₃₀H₃₁NO₃ B1140795 (2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone CAS No. 120013-75-4](/img/structure/B1140795.png)

(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

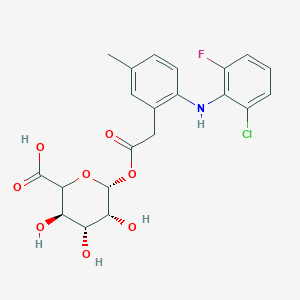

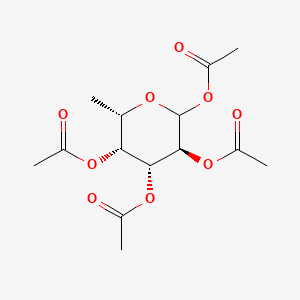

(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone, also known as 2Z-5-benzyloxy-2-benzyl-4-piperidinylmethylene-6-methoxy-1-indanone, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 454.6 g/mol and a melting point of 95-97°C. The compound has been found to be highly soluble in methanol and ethanol, and slightly soluble in water.

Scientific Research Applications

Neurology Research

This compound is used in neurology research . It is a derivative of benzylalkylpiperidine and acts as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s, Huntington’s, and Parkinson’s .

Selective Debenzylation

The compound can be used in the selective debenzylation of 1-benzyloxy-4-methoxy benzene . Debenzylation is a process where a benzyl group is removed from an organic compound. This process is important in the synthesis of various pharmaceuticals and fine chemicals .

Photocatalytic Intermolecular Carboarylation

The compound can be used in photocatalytic intermolecular carboarylation of alkenes by cleaving inert C–O bonds . This process is important in the synthesis of complex organic molecules and has potential applications in the pharmaceutical industry .

Photoredox Catalysis

The compound can be used in photoredox catalysis with visible light . Photoredox catalysis is a type of catalysis that involves the use of light to excite a photocatalyst, which can then transfer electrons to other molecules. This process is used in a variety of chemical reactions, including the synthesis of complex organic molecules .

Oxygen Reduction Reaction

The compound can be used in the oxygen reduction reaction (ORR) . ORR is a key process in fuel cells and metal-air batteries, which are important technologies for renewable energy .

properties

IUPAC Name |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOJSAUUVSMJBP-QQXSKIMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)